molecular formula C13H14N2O3S B2520375 (1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone CAS No. 2034284-59-6

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone

Cat. No.: B2520375
CAS No.: 2034284-59-6
M. Wt: 278.33
InChI Key: NBUCLAUTQOKQIU-UHFFFAOYSA-N
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Description

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone is a versatile chemical compound extensively used in scientific research due to its unique structure and diverse applications. This compound is known for its potential in innovative studies ranging from drug development to catalysis.

Mechanism of Action

Preparation Methods

The synthesis of (1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone typically involves multiple steps, including the formation of the indolizin-2-yl core and the subsequent attachment of the dioxidothiomorpholino group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others under suitable conditions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

(1,1-Dioxidothiomorpholino)(indolizin-2-yl)methanone can be compared with other similar compounds, such as:

    Indole derivatives: Known for their diverse biological activities and potential therapeutic applications.

    Thiomorpholine derivatives: Recognized for their unique chemical properties and applications in various fields. The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-13(14-5-7-19(17,18)8-6-14)11-9-12-3-1-2-4-15(12)10-11/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUCLAUTQOKQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C(=O)C2=CN3C=CC=CC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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